5H-benzofuro[3,2-c]carbazole
Overview
Description
5H-benzofuro[3,2-c]carbazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both benzofuran and carbazole moieties, making it a versatile molecule for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 5H-Benzofuro[3,2-c]Carbazole (BFCz) is the multi-resonance skeleton . This structure is crucial in the development of asymmetric emitters, which are key components in organic light-emitting diodes (OLEDs).
Mode of Action
BFCz interacts with its target by being introduced into the multi-resonance skeleton . This interaction results in the development of two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .
Biochemical Pathways
The introduction of BFCz into the multi-resonance skeleton affects the pathway of light emission in OLEDs . The downstream effects include the production of narrowband green and blue emissions, which are crucial for the performance and efficiency of OLEDs .
Result of Action
The result of BFCz’s action is the production of high-efficiency, narrowband multi-resonance thermally activated delayed fluorescence emitters . The corresponding pure green and blue OLEDs exhibit high external quantum efficiencies of 26.0% and 11.0%, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the reaction of nitrophenyl dibenzofuran with triphenylphosphine in dichlorobenzene under reflux conditions for 36 hours. The resulting product is then purified by sublimation to obtain the desired compound as a white powder .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic reaction principles used in laboratory settings. Scaling up these reactions would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
5H-benzofuro[3,2-c]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
- 5H-benzo[4,5]thieno[3,2-c]carbazole
- Dibenzofuran-4-boronic acid
- 4-(2-nitrophenyl)dibenzo[b,d]thiophene
Uniqueness
5H-benzofuro[3,2-c]carbazole stands out due to its unique fused ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of materials with specific optical and electronic characteristics, such as narrowband emitters for LEDs .
Properties
IUPAC Name |
5H-[1]benzofuro[3,2-c]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZGAMBQUKTSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5H-benzofuro[3,2-c]carbazole (BFCz) a suitable donor moiety in TADF emitters?
A1: BFCz exhibits favorable electronic properties for TADF applications. When paired with an appropriate acceptor, it contributes to a small energy gap between the singlet and triplet excited states (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a key process for TADF, allowing for efficient harvesting of both singlet and triplet excitons for light emission [, , , ].
Q2: How does the linkage position between BFCz and the acceptor impact the TADF emitter's performance?
A2: Research indicates that the linkage position significantly influences the photophysical properties of the TADF emitter. For example, ortho-linked BFCz-triazine based emitters exhibited smaller ΔEST, shorter excited state lifetimes, and higher photoluminescence quantum yields compared to meta- or para-linked counterparts []. This highlights the importance of structural considerations for optimizing TADF performance.
Q3: Can the BFCz structure itself be modified to tune the TADF emitter properties?
A3: Yes, studies exploring BFCz isomers like 12H-benzofuro[3,2-a]carbazole (12BFCz) and 7H-benzofuro[2,3-b]carbazole (23BFCz) demonstrate that modifications to the core structure influence the charge transfer properties and emission color of the resulting TADF emitters. 12BFCz proved effective in blue-shifting the emission, while 34BFCz led to improved external quantum efficiency (EQE) in devices [].
Q4: Does incorporating BFCz into multi-resonance TADF emitters offer any advantages?
A4: Research suggests that incorporating BFCz into a multi-resonance TADF emitter design can lead to narrowband emission, desirable for high color purity in displays. This approach also appears to enhance RISC, further improving the efficiency of the emitter [].
Q5: Are there examples of BFCz-based TADF emitters achieving high exciton utilization efficiency in OLED devices?
A5: Yes, a study reported a blue-emitting anthracene-based TADF emitter utilizing BFCz as a donor (ATDBF) that demonstrated nearly 100% exciton utilization efficiency []. This high efficiency was attributed to hybridized triplet exciton up-conversion mechanisms, including hot excitons, triplet-triplet fusion (TTF), and mixed TTF/hot exciton channels.
Q6: Can BFCz-based TADF materials help mitigate efficiency roll-off in OLED devices?
A6: Research indicates that BFCz-based TADF emitters with minimal ΔEST can effectively minimize efficiency roll-off, a common issue in OLEDs at high current densities. Studies comparing different BFCz-pyrimidine based TADF emitters demonstrated that the material with the smallest ΔEST exhibited superior efficiency roll-off behavior and triplet exciton harvesting compared to analogs with larger ΔEST [, ]. This suggests that careful molecular design incorporating BFCz can contribute to developing high-performance OLEDs with improved operational stability.
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